2-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propan-1-ol
Overview
Description
2-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propan-1-ol is an organic compound with the molecular formula C9H17NO It is a derivative of tetrahydropyridine, featuring a hydroxyl group and a methyl group attached to the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propan-1-ol typically involves the reaction of 4-piperidone with isobutyraldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propan-1-one.
Reduction: Formation of 2-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propan-1-amine.
Substitution: Formation of 2-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propan-1-chloride or similar derivatives.
Scientific Research Applications
2-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurotransmitter activity.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the tetrahydropyridine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Similar structure but with a boronic acid ester group.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: A neurotoxin used in research on Parkinson’s disease.
Uniqueness
2-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propan-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(2,7-11)8-3-5-10-6-4-8/h3,10-11H,4-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRJDMTUVJUUJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CCNCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901231015 | |
Record name | 1,2,3,6-Tetrahydro-β,β-dimethyl-4-pyridineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901231015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157874-54-9 | |
Record name | 1,2,3,6-Tetrahydro-β,β-dimethyl-4-pyridineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157874-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,6-Tetrahydro-β,β-dimethyl-4-pyridineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901231015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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